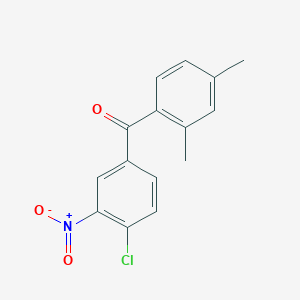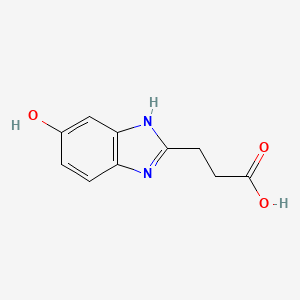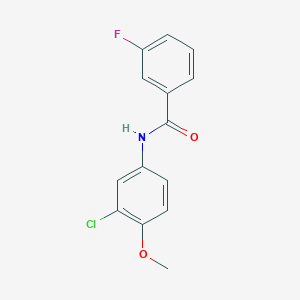
N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamide, also known as CFTR-Inhibitor-172, is a chemical compound that has been extensively studied in the field of cystic fibrosis research. CFTR-Inhibitor-172 is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in the transport of chloride ions across cell membranes.
作用机制
N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamideor-172 inhibits CFTR-mediated chloride ion transport by binding to a specific site on the CFTR protein. This binding prevents the opening of the CFTR channel, which is required for chloride ion transport. N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamideor-172 has been shown to be a potent and selective inhibitor of CFTR, with minimal effects on other ion channels.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamideor-172 has been shown to have a number of biochemical and physiological effects, including the inhibition of CFTR-mediated chloride ion transport and the reduction of airway surface liquid volume. N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamideor-172 has also been shown to decrease mucus viscosity and improve lung function in animal models of cystic fibrosis.
实验室实验的优点和局限性
N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamideor-172 has several advantages as a tool for studying CFTR function, including its potency and selectivity for CFTR, as well as its ability to inhibit CFTR-mediated chloride ion transport in vitro and in vivo. However, there are also some limitations to using N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamideor-172 in lab experiments, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamideor-172, including the development of more potent and selective inhibitors of CFTR, the investigation of the effects of N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamideor-172 in different animal models of cystic fibrosis, and the exploration of the potential therapeutic applications of N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamideor-172 in human patients with cystic fibrosis. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamideor-172 and its effects on CFTR function in different cell types and tissues.
合成方法
N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamideor-172 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method for N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamideor-172 has been described in several scientific publications, including a 2010 study by Pedemonte et al. In this study, the authors used a combination of organic synthesis and purification techniques to produce N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamideor-172 with high purity and yield.
科学研究应用
N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamideor-172 has been extensively studied in the field of cystic fibrosis research, where it has been used as a tool to investigate the role of CFTR in chloride ion transport. N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamideor-172 has been shown to inhibit CFTR-mediated chloride transport in vitro and in vivo, making it a valuable tool for studying the function of CFTR in different cell types and tissues.
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c1-19-13-6-5-11(8-12(13)15)17-14(18)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXJEXVXPIYSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869665.png)

![4-methylbenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5869686.png)
![3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5869695.png)

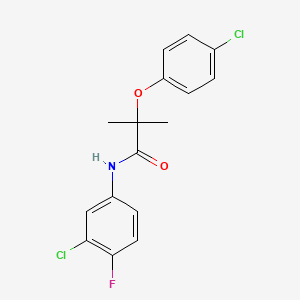

![methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5869726.png)
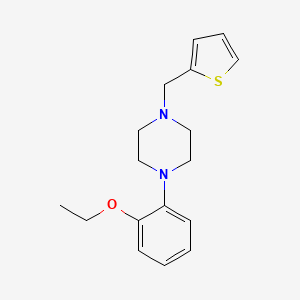
![2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5869735.png)
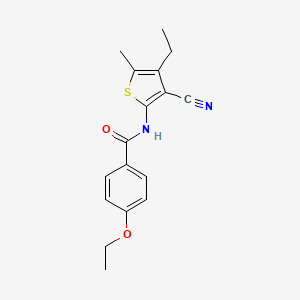
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5869749.png)
